Spin Trapping Rate Constant for Cyclohexyl Radical: Nitrosodurene versus Five Comparator Spin Traps
In a direct head-to-head kinetic study using γ-radiolysis-generated cyclohexyl radicals, nitrosodurene exhibited a spin trapping rate constant of 1.4 × 10⁷ mol⁻¹ dm³ s⁻¹ at 299 K. This places it in a distinct intermediate regime: approximately 6.4-fold slower than nitrosobenzene (9 × 10⁷) but approximately 580-fold faster than 2,4,6-tri-t-butylnitrosobenzene (2.4 × 10⁴). It is comparable to its closest structural analog pentamethylnitrosobenzene (1.6 × 10⁷) and vastly exceeds the widely used nitrone spin trap α-phenyl-N-t-butylnitrone (PBN, 8 × 10³) [1]. The quantitative ranking—nitrosobenzene > PMNB ≈ ND >> TTBNB >> PBN—demonstrates that nitrosodurene provides a practical middle ground: sufficient trapping efficiency to compete with radical decay pathways while avoiding the excessive reactivity and spectral complexity of the unsubstituted parent compound.
| Evidence Dimension | Spin trapping rate constant for cyclohexyl radical (k, mol⁻¹ dm³ s⁻¹) |
|---|---|
| Target Compound Data | k = 1.4 × 10⁷ mol⁻¹ dm³ s⁻¹ at 299 K |
| Comparator Or Baseline | Nitrosobenzene: 9 × 10⁷; Pentamethylnitrosobenzene: 1.6 × 10⁷; 2,4,6-Tri-t-butylnitrosobenzene: 2.4 × 10⁴; α-Phenyl-N-t-butylnitrone (PBN): 8 × 10³ |
| Quantified Difference | 6.4× slower than nitrosobenzene; 580× faster than TTBNB; 1,750× faster than PBN; 1.14× slower than pentamethylnitrosobenzene |
| Conditions | γ-radiolysis of cyclohexane solutions at 299 K; rate constants determined by competition kinetics with ESR detection |
Why This Matters
For procurement decisions, this intermediate rate constant means nitrosodurene can trap radicals efficiently without the excessive dimerization and side-reaction complications of nitrosobenzene, while avoiding the kinetic inadequacy of TTBNB that would require impractically high trap concentrations.
- [1] Doba, T.; Yoshida, H. Kinetic Studies of Spin Trapping Reactions. III. Rate Constants for Spin Trapping of the Cyclohexyl Radical. Bull. Chem. Soc. Jpn. 1982, 55 (6), 1753–1755. View Source
